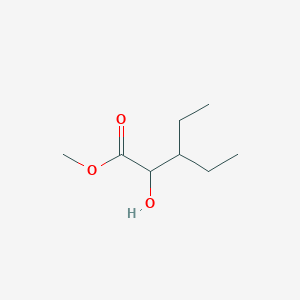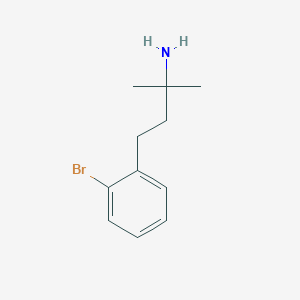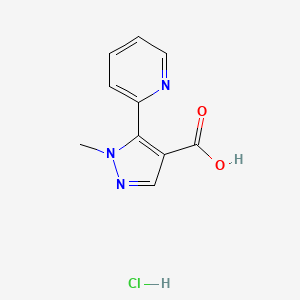
4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O3 It is a derivative of butenone, featuring both ethoxy and methoxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one typically involves the condensation of 3-ethoxy-2-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Catalysts and advanced purification techniques such as column chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)but-3-en-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one: Contains a hydroxy group in addition to the methoxy group.
4-(2-Methoxyphenyl)but-3-en-2-one: Features a methoxy group at a different position on the phenyl ring.
Uniqueness
4-(3-Ethoxy-2-methoxyphenyl)but-3-en-2-one is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(E)-4-(3-ethoxy-2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O3/c1-4-16-12-7-5-6-11(13(12)15-3)9-8-10(2)14/h5-9H,4H2,1-3H3/b9-8+ |
InChI Key |
OPRIUPDQKQPZET-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC)/C=C/C(=O)C |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


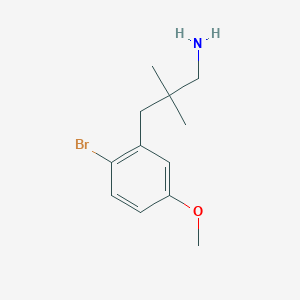


![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)
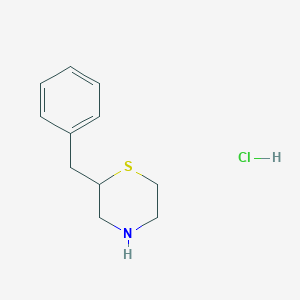
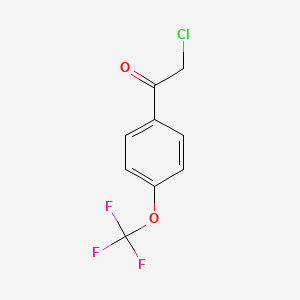

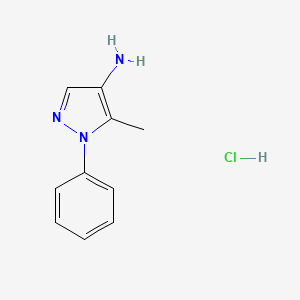
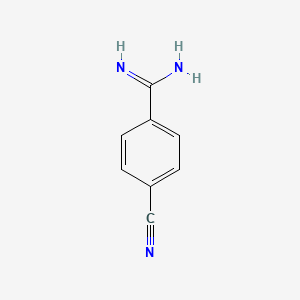
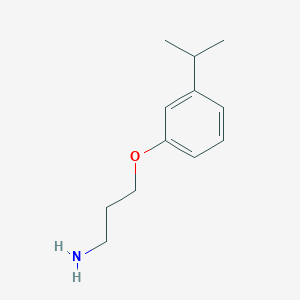
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)
